molecular formula C22H35NO2 B1654530 17-(Aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 24147-57-7

17-(Aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No. B1654530
CAS RN: 24147-57-7
M. Wt: 345.5 g/mol
InChI Key: DHLGTTUFAHBXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(Aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol is a useful research compound. Its molecular formula is C22H35NO2 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound 17-(Aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 17-(Aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-(Aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

24147-57-7

Product Name

17-(Aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

IUPAC Name

17-(aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C22H35NO2/c1-20-8-5-16(24)13-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21,25)14-23-11-12-23/h3,16-19,24-25H,4-14H2,1-2H3

InChI Key

DHLGTTUFAHBXDS-UHFFFAOYSA-N

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(CN5CC5)O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(CN5CC5)O)C)O

Origin of Product

United States

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